(4-叔丁基苄基)-(3-吗啉-4-基丙基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

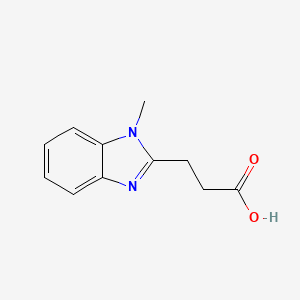

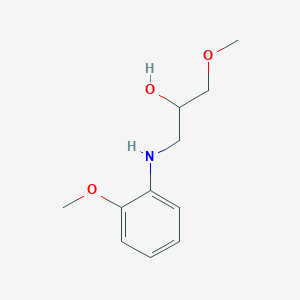

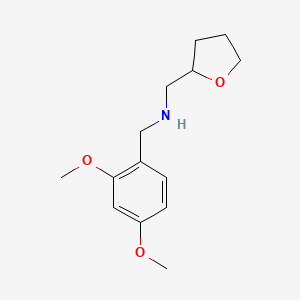

The compound of interest, 4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, is a complex organic molecule that likely possesses a benzyl group substituted with a tert-butyl group, and a morpholinyl-propyl amine moiety. While the specific compound is not directly described in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its potential characteristics and synthesis.

Synthesis Analysis

The synthesis of complex amines often involves the formation of C-N bonds and the introduction of substituents to achieve the desired stereochemistry and functionalization. Paper discusses the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These intermediates are prepared from tert-butanesulfinamide and can react with various nucleophiles. The tert-butanesulfinyl group serves as a chiral directing group and can be removed post-reaction. This methodology could potentially be applied to the synthesis of the target compound by using appropriate aldehydes or ketones to introduce the benzyl and morpholinyl groups.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. Paper describes the crystal structure of a related compound with a tert-butyl group and a benzyl-thiazol-amine moiety. The compound crystallizes in the monoclinic system and features intermolecular hydrogen bonds that stabilize its three-dimensional network structure. Although the target compound is not specifically mentioned, similar structural analyses could reveal the spatial arrangement of the tert-butyl and benzyl groups and how they might influence the overall molecular conformation.

Chemical Reactions Analysis

Chemical reactions involving amines can lead to various transformations, including rearrangements that introduce new functional groups or alter the molecular skeleton. Paper details the Stevens rearrangement of tertiary amines, which could be relevant for modifying the morpholinyl-propyl amine portion of the target compound. The reaction proceeds via quaternary ammonium ylide intermediates and can result in the formation of polysubstituted morpholin-2-ones. Such rearrangements could be employed to synthesize derivatives of the target compound or to explore its reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a tert-butyl group can impart steric bulk, affecting the compound's reactivity and physical state. The benzyl group's aromatic character might contribute to the compound's stability and electronic properties. The morpholinyl group, being a heterocycle containing nitrogen and oxygen, could introduce sites for hydrogen bonding and impact the compound's solubility and boiling point. While the specific properties of the target compound are not detailed in the papers, the described structural features and synthetic routes provide a foundation for predicting its behavior in various environments.

科学研究应用

不对称合成技术

研究已经发展出针对与“(4-叔丁基苄基)-(3-吗啉-4-基丙基)-胺”相关结构的化合物的不对称合成方法。例如,一项研究提出了一种串联共轭加成/环化协议,用于生成2-芳基-4-氨基四氢喹啉-3-羧酸衍生物,利用锂胺来启动反应,实现高对映选择性和对映选择性(Davies et al., 2009)。

新型保护基开发

关于胺官能团的保护基的创新已经报道,例如开发了9-(4-溴苯基)-9-芴基基团。这种保护基在酸性条件下表现出稳定性,并且可以在温和条件下被激活和去除,为合成复杂分子提供了实用性(Surprenant & Lubell, 2006)。

改进的合成方法

研究还专注于改进关键中间体的合成。例如,开发了一种优化的合成4-苄亚甲基-2,6-二叔丁基环己烯-2,5-二酮衍生物的方法,突出了吗啉等二级胺在增加产物产率方面的作用(Wang et al., 2014)。

生物活性和药物开发

对相关化合物的生物活性研究已经导致合成具有显著抑制癌细胞增殖作用的分子。一个显著的例子是合成3-氨基-4-吗啉基-N-[2-(三氟甲氧基)苯基]-1H-吲唑-1-甲酰胺,展示了强大的抗癌活性(Lu et al., 2017)。

属性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOWYYMIZRKELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

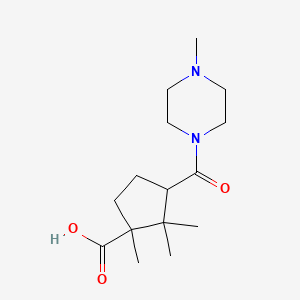

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)